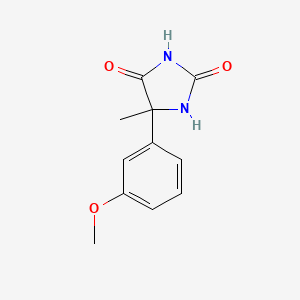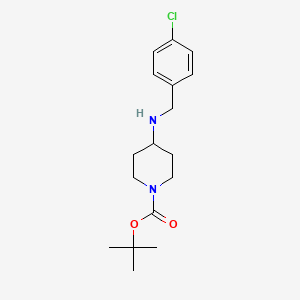
5-(3-Methoxyphenyl)-5-methylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methoxyphenyl)-5-methylimidazolidine-2,4-dione, also known as Gabapentin, is a medication used to treat epilepsy and neuropathic pain. It was first approved by the US Food and Drug Administration (FDA) in 1993. Gabapentin is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA), but it does not bind to GABA receptors. Instead, it binds to the α2δ subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters such as glutamate and substance P.
Scientific Research Applications
Synthesis and Derivative Formation
The compound 5-(3-Methoxyphenyl)-5-methylimidazolidine-2,4-dione has been utilized in various synthetic pathways to create novel derivatives with potential biological activities. Witchard and Watson (2010) described a simple two-step synthesis process of 5-amino-3-methylimidazolidine-2,4-dione, indicating its utility in creating imidazole alkaloid analogues (Witchard & Watson, 2010). Similarly, Stana et al. (2014) synthesized new derivatives starting from 5-arylidenethiazolidine-2,4-dione and α-halo-ketones, exploring their antimicrobial activities (Stana et al., 2014).
Biological Activity and Pharmaceutical Potential
Several studies have focused on the pharmacological potential of derivatives of imidazolidine-2,4-dione. For instance, Czopek et al. (2010) synthesized derivatives with an arylpiperazinylpropyl moiety and evaluated their affinity for serotonin receptors, discovering potential antidepressant and anxiolytic activities (Czopek et al., 2010). Kucwaj-Brysz et al. (2018) provided insights into receptor-ligand interactions for novel 5-arylhydantoin derivatives, indicating their affinity for serotonin 5-HT7 receptors and potential antidepressant activity (Kucwaj-Brysz et al., 2018).
Structural and Electrochemical Studies
The structural and electrochemical properties of imidazolidine derivatives have also been explored. Shah et al. (2013) studied the DNA binding affinity of novel imidazolidine derivatives, suggesting their potential as anti-cancer drugs due to significant binding strength (Shah et al., 2013). Nosheen et al. (2012) examined the electrochemical behavior of new hydantoin derivatives, providing insights into their biochemical actions and structure-activity relationships (Nosheen et al., 2012).
Mechanism of Action
Target of Action
Similar compounds such as j147, a curcumin derivative, have been reported to have neurogenic and neuroprotective effects . They are developed for the treatment of neurodegenerative conditions associated with aging that impacts many pathways implicated in the pathogenesis of diabetic neuropathy .
Mode of Action
Compounds like apocynin, which have a similar methoxyphenyl structure, inhibit nadph oxidase activity, preventing the production of superoxide in human agranulocytes or neutrophilic granulocytes . This suggests that 5-(3-Methoxyphenyl)-5-methylimidazolidine-2,4-dione might interact with its targets in a similar manner, leading to changes in cellular functions.
Biochemical Pathways
For instance, they are involved in the protocatechuate (PCA) 4,5-cleavage pathway, which is key in the degradation of various aromatic compounds .
Pharmacokinetics
Curcumin, a compound with a similar structure, has been reported to have low systemic bioavailability following oral dosing . This suggests that the ADME properties of this compound might be similar, impacting its bioavailability.
Result of Action
Compounds with similar structures, such as curcumin and its derivatives, have been reported to have anti-inflammatory, antioxidant, and neuroprotective effects . These effects could potentially be shared by this compound.
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can affect the stability and efficacy of similar compounds .
properties
IUPAC Name |
5-(3-methoxyphenyl)-5-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-11(9(14)12-10(15)13-11)7-4-3-5-8(6-7)16-2/h3-6H,1-2H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVHPONDRXEYJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-difluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2449106.png)
![2-Cyclopropyl-5-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2449107.png)

![2-[[1-(Cyclopropanecarbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2449109.png)
![N-(3-chloro-4-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2449110.png)


![4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)-N-(quinolin-8-yl)butanamide](/img/structure/B2449118.png)
![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2449119.png)
![3-(4-ethoxyphenyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2449121.png)
![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2449123.png)
